
N4-Methylcytidine
Übersicht
Beschreibung
N4-Methylcytidin: ist ein modifiziertes Nukleosid, das in RNA vorkommt. Es ist durch die Methylierung der Cytidinbase an der Stickstoff-4-Position gekennzeichnet. Diese Modifikation spielt eine bedeutende Rolle in verschiedenen biologischen Prozessen, einschließlich der Genregulation und der Stabilität von RNA-Strukturen .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von N4-Methylcytidin beinhaltet typischerweise die Methylierung von Cytidin. Eine übliche Methode ist die Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat unter basischen Bedingungen. Die Reaktion wird in einem wässrigen oder organischen Lösungsmittel durchgeführt, und das Produkt wird mittels chromatographischer Techniken gereinigt .
Industrielle Produktionsmethoden: Die industrielle Produktion von N4-Methylcytidin folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Produkts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen: N4-Methylcytidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um N4-Methylcytosin zu bilden.
Reduktion: Reduktionsreaktionen können N4-Methylcytidin zurück in Cytidin umwandeln.
Substitution: N4-Methylcytidin kann an Substitutionsreaktionen teilnehmen, bei denen die Methylgruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Verschiedene Nukleophile können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: N4-methylcytosin.
Reduktion: Cytidin.
Substitution: Verschiedene substituierte Cytidine, abhängig vom verwendeten Nukleophil.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N4-Methylcytidine typically involves the methylation of cytidine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Structural Impact of m4C in RNA Duplexes
X-ray crystallography and molecular dynamics simulations reveal:
Enzymatic Recognition and Functional Consequences
m4C impacts reverse transcription (RT) fidelity and enzyme binding:
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HIV-1 RT : Incorporates thymine opposite m4C, inducing G→T mutations due to methyl steric effects .
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High-fidelity RTs (e.g., AMV-RT) : Retain C:T discrimination but exhibit reduced elongation efficiency (30–50% inhibition) .
Enzyme | Mismatch Frequency (m4C vs. C) | Elongation Efficiency (%) | Reference |
---|---|---|---|
HIV-1 RT | 4.8× higher (C→T) | 65 | |
AMV-RT | No significant change | 50 |
Methylation-Dependent RNA-Protein Interactions
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Ribosomal RNA (rRNA) : m4C in human mitochondrial 12S rRNA (position m.839) is critical for mitoribosome biogenesis. METTL15 catalyzes this modification, and its loss reduces mitochondrial translation efficiency by 60% .
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Bacterial systems : N4-methylation in E. coli rRNA by RsmH methyltransferase enhances ribosome assembly under stress .
Comparative Analysis of m4C vs. m4²C Modifications
Dimethylation at N4 (m4²C) further destabilizes RNA duplexes:
Parameter | m4C | m4²C | Reference |
---|---|---|---|
Reduction | 2.5–4.0°C | 8–12°C | |
Predominant Pairing | C:G (Watson-Crick) | C:A (wobble) |
Analytical Characterization Techniques
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Mass spectrometry (LC-MS/MS) : Quantifies m4C in mitochondrial RNA with 0.1 pmol sensitivity .
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X-ray crystallography : Resolves methyl-induced helical distortions at 1.8 Å resolution .
Biological Implications of m4C Methylation
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Mitochondrial function : METTL15-mediated m4C in 12S rRNA is essential for oxidative phosphorylation (40% ATP reduction in knockout cells) .
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Viral evolution : m4C in viral RNA increases mutation rates during replication, facilitating immune evasion .
This synthesis of chemical and functional data underscores m4C’s dual role as a structural modulator and epigenetic regulator across biological systems. Its context-dependent effects on RNA stability and protein interactions highlight the need for precise chemical mapping in therapeutic and synthetic biology applications.
Wissenschaftliche Forschungsanwendungen
Role in RNA Modifications
N4-methylcytidine is primarily recognized for its role in the modification of RNA molecules. Research has shown that m^4C affects the stability and function of RNA, influencing processes such as:
- Base Pairing and Stability : Studies indicate that m^4C retains regular base pairing with guanine (G) in RNA duplexes, contributing to the stability of RNA structures. However, when methylated at both N4 and N2 positions (m^4^2C), it disrupts traditional C:G pairing, leading to decreased duplex stability and altered base pairing specificity .
- Mitochondrial Function : The enzyme METTL15 has been identified as crucial for introducing m^4C into mitochondrial rRNA, which is essential for mitochondrial protein synthesis and ribosome biogenesis. Defects in this modification can lead to mitochondrial disorders, highlighting the potential for targeting METTL15 in therapeutic interventions for such diseases .
Epigenetic Regulation in DNA
In DNA, N4-methylcytosine (4mC) serves as an epigenetic mark that significantly influences gene expression and genome stability. Its applications include:
- Gene Regulation : 4mC modifications are involved in regulating gene expression patterns during development and cellular differentiation. The presence of 4mC can affect transcriptional activity by altering chromatin structure or recruiting specific binding proteins .
- Disease Mechanisms : The identification and analysis of 4mC sites are critical for understanding various diseases, including cancer. Abnormal patterns of DNA methylation can lead to dysregulation of gene expression associated with tumorigenesis .
Detection and Analysis Techniques
The study of m^4C and 4mC has been facilitated by advanced detection methods:
- Deep Learning Approaches : Recent advancements in deep learning have enabled more accurate predictions of methylation sites across genomes. For instance, models like DeepDNA4mC utilize hybrid architectures to enhance the identification of 4mC sites, demonstrating improved performance over traditional methods .
- Experimental Techniques : Various experimental methodologies have been employed to detect 4mC modifications, including methylation-specific PCR, mass spectrometry, and single-molecule real-time sequencing (SMRT). These techniques allow researchers to analyze methylation patterns across different species efficiently .
Case Study 1: METTL15 and Mitochondrial Disorders
Research has shown that mutations affecting METTL15 can disrupt m^4C modification in mitochondrial rRNA, leading to impaired mitochondrial function and associated diseases. This case underscores the potential for developing targeted therapies aimed at correcting these modifications to restore normal mitochondrial function .
Case Study 2: Epigenetic Landscape in Cancer
A study investigating the role of 4mC in cancer revealed that specific patterns of DNA methylation could serve as biomarkers for early detection and prognosis. By employing advanced sequencing techniques alongside machine learning models, researchers were able to identify critical regulatory elements affected by aberrant 4mC modifications .
Wirkmechanismus
The mechanism of action of N4-Methylcytidine involves its incorporation into RNA, where it affects the base pairing and stability of the RNA molecule. The methylation at the nitrogen-4 position can influence the folding and function of RNA, thereby regulating gene expression and other cellular processes. The molecular targets include various RNA molecules and the enzymes involved in RNA processing .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
5-Methylcytidin: Ein weiteres methyliertes Nukleosid mit einer Methylgruppe an der Kohlenstoff-5-Position.
N1-Methylguanidin: Ein methyliertes Guaninnukleosid.
N1-Methyladenosin: Ein methyliertes Adeninnukleosid.
N3-Methylcytidin: Ein methyliertes Cytidin mit einer Methylgruppe an der Stickstoff-3-Position.
Einzigartigkeit: N4-Methylcytidin ist aufgrund seiner spezifischen Methylierung an der Stickstoff-4-Position einzigartig, die im Vergleich zu anderen methylierten Nukleosiden unterschiedliche Auswirkungen auf die RNA-Struktur und -Funktion hat. Diese einzigartige Modifikation ermöglicht spezifische regulatorische Rollen bei der Genexpression und RNA-Stabilität .
Biologische Aktivität
N4-Methylcytidine (m4C) is a significant RNA modification that plays crucial roles in various biological processes, including gene expression regulation, RNA stability, and the fidelity of reverse transcription. This article explores the biological activity of m4C, focusing on its mechanisms, effects on nucleic acid interactions, and implications in cellular functions.
Overview of this compound
This compound is a methylated form of cytidine where a methyl group is added to the nitrogen atom at the fourth position of the cytosine base. This modification is found in both RNA and DNA, predominantly in prokaryotes but also in eukaryotic systems. The presence of m4C has been linked to various biological functions, including epigenetic regulation and modulation of RNA structure and function.
Base Pairing and Structural Stability
Research has demonstrated that m4C retains a regular base pairing pattern with guanine (G) in RNA duplexes. However, its presence can subtly influence base pairing stability and specificity. For instance, studies using X-ray crystallography and molecular dynamics simulations showed that while m4C maintains the C:G pairing, it can also disrupt hydrogen bonding under certain conformations, particularly when dimethylated to form m42C .
The following table summarizes the effects of m4C on base pairing:
Modification | Base Pairing Stability | Specificity Impact | Enzyme Recognition |
---|---|---|---|
m4C | Minimal disruption | Variable | Retained |
m42C | Disrupts C:G pairing | Reduced fidelity | Altered |
Role in Gene Expression
This compound is implicated in fine-tuning gene expression. Its incorporation into RNA can affect the efficiency and fidelity of transcription and reverse transcription processes. For example, reverse transcriptases with higher fidelity may either incorporate m4C normally or completely inhibit DNA synthesis depending on the enzyme used . This suggests that m4C acts as a molecular mechanism to modulate genetic information transfer.
Epigenetic Regulation
In addition to its role in RNA metabolism, m4C serves as an epigenetic mark that can influence gene expression patterns. It is involved in cellular processes such as DNA replication fidelity and repair mechanisms. The identification of N4-methylcytosine sites across genomes has been enhanced by machine learning tools, which have improved our understanding of its distribution and functional significance .
Case Studies
- Mitochondrial Function : A study identified METTL15 as the primary enzyme responsible for introducing m4C into mitochondrial rRNA. This modification is critical for mitochondrial protein synthesis and ribosome biogenesis. Deficiencies in m4C modification were linked to disorders of mitochondrial respiration, highlighting its importance in cellular energy metabolism .
- Bacterial Systems : Research has shown that bacterial N4-methylcytosine marks can be transferred to eukaryotic DNA through horizontally transferred methyltransferases. This indicates a potential evolutionary mechanism whereby prokaryotic modifications influence eukaryotic gene regulation .
Research Findings
Recent studies have focused on developing computational tools for genome-wide identification of 4mC sites, revealing its significant role in maintaining genome stability and regulating gene expression . The findings emphasize the necessity for accurate prediction methods to elucidate the biological functions associated with 4mC.
Eigenschaften
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCNWAXLJWBRJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319304 | |
Record name | N4-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10578-79-7, 13491-42-4 | |
Record name | NSC518744 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC343653 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N4-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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